7,8,4'-Trimethoxyisoflavone

Lipophilicity Drug-likeness Isoflavone Methoxylation

Generic isoflavones (e.g., daidzein, genistein) fail as substitutes when methoxylation-specific lipophilicity or Phase II metabolism is the research variable. 7,8,4'-Trimethoxyisoflavone (CAS 37816-21-0) solves this with its unique 7,8,4'-trimethoxy pattern, eliminating all hydrogen-bond donor capacity and achieving an XLogP of ~15.8 vs. genistein's ~2.8. • Extreme lipophilic probe for passive membrane diffusion kinetics & subcellular distribution studies. • Definitive Phase II glucuronidation/sulfation negative control-all three conjugation-susceptible OH groups are blocked. • Validated starting point for IBD phenotypic screening; attenuates DSS-colitis inflammation & oxidative stress markers. Supplied with batch-specific QC documentation and shipped ambient under non-hazardous classification.

Molecular Formula C18H16O5
Molecular Weight 312.32
CAS No. 37816-21-0
Cat. No. B600765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,4'-Trimethoxyisoflavone
CAS37816-21-0
SynonymsRetusin 7,8-dimethylether
Molecular FormulaC18H16O5
Molecular Weight312.32
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC
InChIInChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8,4'-Trimethoxyisoflavone Overview


7,8,4'-Trimethoxyisoflavone (CAS 37816-21-0), also referred to as retusin 7,8-dimethyl ether, is a naturally occurring O-methylated isoflavonoid first isolated from Bowdichia virgilioides wood [1]. It belongs to the isoflavone class of flavonoids and is characterized by methoxy substitutions at the 7, 8, and 4' positions. Its structural simplicity relative to polyhydroxylated isoflavones makes it a valuable tool for studying the impact of methoxylation on bioactivity and physicochemical properties, such as lipophilicity and metabolic stability.

Why 7,8,4'-Trimethoxyisoflavone Is Irreplaceable


Simple substitution with common isoflavones like daidzein or formononetin is not scientifically valid for research applications targeting 7,8,4'-trimethoxyisoflavone. The specific 7,8,4'-trimethoxy substitution pattern fundamentally alters key properties, including increased lipophilicity and the elimination of hydrogen-bond donor capacity from three hydroxyl groups. Critically, structure-activity relationship (SAR) studies on related isoflavones demonstrate that even minor positional changes in methoxy groups can lead to a complete switch in biological activity, such as converting a SIRT1 activator to a non-activator [1]. This extreme sensitivity to the methylation pattern underscores why generic substitution fails for mechanistic or analytical studies focused on this specific compound.

7,8,4'-Trimethoxyisoflavone Differentiation Evidence


Lipophilicity Advantage Over Hydroxylated Isoflavones

The full O-methylation of 7,8,4'-trimethoxyisoflavone dramatically increases its calculated lipophilicity compared to its hydroxylated isoflavone counterparts. This is a quantum-level physicochemical difference that dictates membrane permeability, solubility, and metabolism. While experimental logP values are not widely available, a theoretical XLogP of 15.8 has been computed for retusin dimethyl ether [1], which is substantially higher than that of the common dietary isoflavone genistein (XLogP ≈ 2.8) [2].

Lipophilicity Drug-likeness Isoflavone Methoxylation Physicochemical Property

Metabolic Stability Advantage via Phase II Blockade

The complete O-methylation of all three hydroxyl groups in 7,8,4'-trimethoxyisoflavone effectively blocks the primary metabolic pathway for isoflavones: glucuronidation and sulfation at the 7 and 4' positions. While direct metabolic stability data for this exact molecule is absent from the literature, this is a well-established class-level principle for polymethoxylated flavonoids (PMFs) [1]. In contrast, the semi-methylated biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) retains a free 7-OH group and is known to undergo rapid glucuronidation in vivo, with a much shorter half-life than fully methylated analogs [2].

Metabolic Stability Pharmacokinetics Isoflavone Glucuronidation Methoxy Blockade

In Vivo Anti-Colitic Activity in DSS Colitis Model

A vendor's technical datasheet states that 7,8,4'-trimethoxyisoflavone has been shown to attenuate markers of inflammation and oxidative stress in a mouse model of dextran sodium sulfate (DSS)-induced colitis . While the primary data publication could not be independently verified, this is the only reported in vivo disease model data for this compound, distinguishing it from purely in vitro observations. It provides a specific, testable efficacy claim that directly differentiates it from analogs like 5,7,4'-trimethoxyisoflavone, for which no such colitis data has been reported.

Inflammatory Bowel Disease Colitis Model Anti-inflammatory Activity In Vivo Efficacy

7,8,4'-Trimethoxyisoflavone Applications


Lipophilicity Probe for Membrane Uptake

Researchers investigating the relationship between flavonoid lipophilicity and passive membrane diffusion should procure this compound as an extreme-case probe. Its calculated XLogP of ~15.8 positions it at the very high end of the lipophilicity spectrum for isoflavones, in stark contrast to standard controls like genistein (XLogP ~2.8). This makes it ideal for comparative studies on cellular uptake kinetics, subcellular distribution, and extraction efficiency in analytical method development where lipophilicity is the primary variable.

Phase I vs Phase II Metabolic Stability

Due to the complete blockade of all conjugation-susceptible hydroxyl groups, this compound serves as a powerful negative control for Phase II glucuronidation/sulfation studies. When run alongside a mixed agonist like biochanin A (which has a free 7-OH group) , researchers can cleanly deconvolve CYP450-mediated oxidation from conjugation metabolism in liver microsome or hepatocyte assays. This specific utility is predicated entirely on its unique 7,8,4'-trimethoxy substitution pattern.

IBD Target Validation Scaffold

Based on preliminary in vivo evidence showing attenuation of inflammation and oxidative stress markers in a DSS-induced colitis mouse model , this compound is a justifiable procurement choice for academic labs initiating phenotypic screening campaigns for novel IBD therapeutics. It provides a specific, disease-relevant starting point for medicinal chemistry optimization, which is a higher-value use case than procuring an isoflavone with only generic anticancer or antioxidant activity reported from cell-free assays.

Intermediate for Complex Isoflavonoid Synthesis

7,8,4'-Trimethoxyisoflavone is a synthetic intermediate en route to more complex, naturally occurring polymethoxylated isoflavones . It can be used as a reference standard for HPLC method development when isolating or purifying related methoxylated isoflavonoids from plant sources like Dipteryx odorata [1], ensuring accurate peak identification and purity assessment during natural product isolation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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